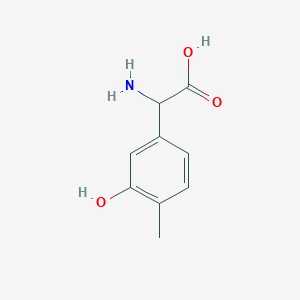![molecular formula C12H12Br2O2 B15157679 3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione CAS No. 816420-47-0](/img/structure/B15157679.png)
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione is a chemical compound with the molecular formula C12H12Br2O2. It is known for its unique structure, which includes two bromine atoms attached to a phenyl ring, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5-dibromobenzyl bromide with acetylacetone under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of 3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming a debrominated product.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of debrominated hydrocarbons.
Substitution: Formation of substituted phenylmethyl derivatives.
Scientific Research Applications
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The phenylmethyl and pentane-2,4-dione moieties contribute to its overall chemical behavior and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dibromophenyl)methyl]pentane-2,4-dione
- 3-[(2,6-Dibromophenyl)methyl]pentane-2,4-dione
- 3-[(2,5-Dichlorophenyl)methyl]pentane-2,4-dione
Uniqueness
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can significantly influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for various applications and research studies .
Properties
CAS No. |
816420-47-0 |
|---|---|
Molecular Formula |
C12H12Br2O2 |
Molecular Weight |
348.03 g/mol |
IUPAC Name |
3-[(2,5-dibromophenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C12H12Br2O2/c1-7(15)11(8(2)16)6-9-5-10(13)3-4-12(9)14/h3-5,11H,6H2,1-2H3 |
InChI Key |
KKOSXXMAXNJYDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=C(C=CC(=C1)Br)Br)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


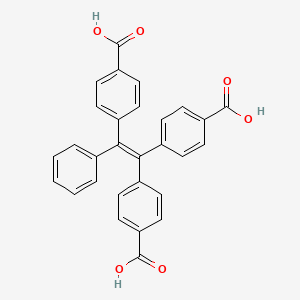
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157610.png)
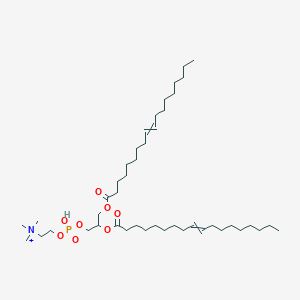

![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)
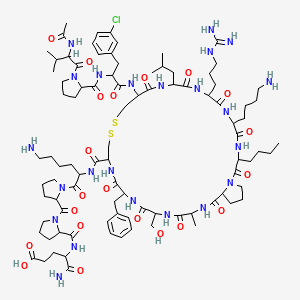
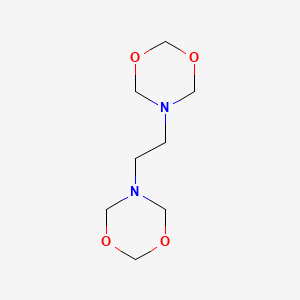
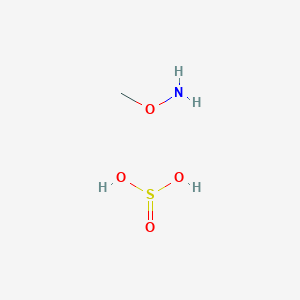
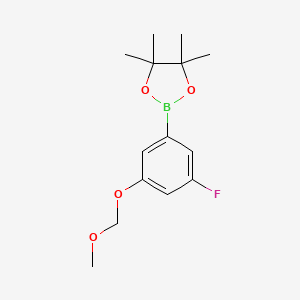
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)

![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)
